

The Dopamine D1 Receptor Agonist SKF 81297 Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: SKF 81297 hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 81297 hydrobromide, chemically known as (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide, is a potent and selective agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2][3] Since its development, it has become an invaluable pharmacological tool for elucidating the role of D1 receptor signaling in various physiological and pathological processes within the central nervous system. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and key experimental methodologies associated with **SKF 81297 hydrobromide**. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

SKF 81297 emerged from the extensive research programs at Smith, Kline & French (SKF) laboratories focused on the development of benzazepine derivatives as dopaminergic agents. [4] The development of benzazepines was a significant step forward in the quest for selective dopamine receptor ligands. While a detailed public account of the exact discovery of SKF 81297 is not readily available, it was part of a broader effort to synthesize and characterize novel compounds with high affinity and selectivity for the D1 receptor. This research was spurred by the growing understanding of the distinct roles of D1 and D2 dopamine receptors in

the brain. The successful identification of SKF 81297 as a potent and centrally active D1 agonist provided the scientific community with a crucial tool to investigate the therapeutic potential of targeting this receptor subtype, particularly in conditions such as Parkinson's disease.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of **SKF 81297 hydrobromide** is provided in the table below.

Property	Value	Reference(s)
Chemical Name	(±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide	[2]
Molecular Formula	C ₁₆ H ₁₆ ClNO ₂ .HBr	
Molecular Weight	370.67 g/mol	
CAS Number	67287-39-2	
Purity	≥98% (HPLC)	[2]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.	

Pharmacological Profile

Binding Affinity

SKF 81297 hydrobromide is characterized by its high affinity for the dopamine D1-like receptors. The following table summarizes its binding affinities (K_i) for various neurotransmitter receptors.

Receptor	Ki (nM)	Species	Radioligand	Reference(s)
Dopamine D1	1.9	Rat	[³ H]-SCH 23390	[3]
Dopamine D1	15	Human	[³ H]-SCH 23390	[7]
Dopamine D5	15	Human	Not Specified	[7]
Dopamine D2	1272	Not Specified	Not Specified	[8]
Dopamine D3	>10,000	Not Specified	Not Specified	[8]
Serotonin 5-HT2A	955	Not Specified	Not Specified	[8]
Adrenergic α2	509	Not Specified	Not Specified	[8]

Functional Activity

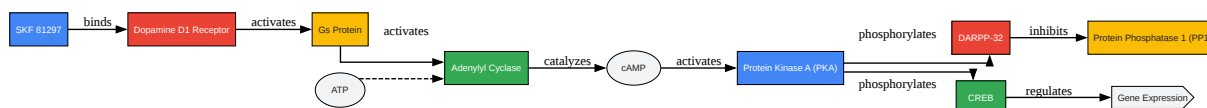
SKF 81297 acts as a full agonist at the D1 receptor, stimulating downstream signaling pathways. The table below presents its functional potency (EC50) in various in vitro assays.

Assay	EC50 (nM)	Cell Line	Measured Response	Reference(s)
cAMP Accumulation	4.7	HEK293	Gs-cAMP Glosensor assay	[7]
β-arrestin Recruitment	360	HEK293	PRESTO-Tango assay	[7]
β-arrestin Recruitment	9500	CHOK1	Coelenterazine-based β-galactosidase reporter gene assay	[7]

Signaling Pathways

Activation of the D1 receptor by SKF 81297 initiates a canonical signaling cascade involving the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in

turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).



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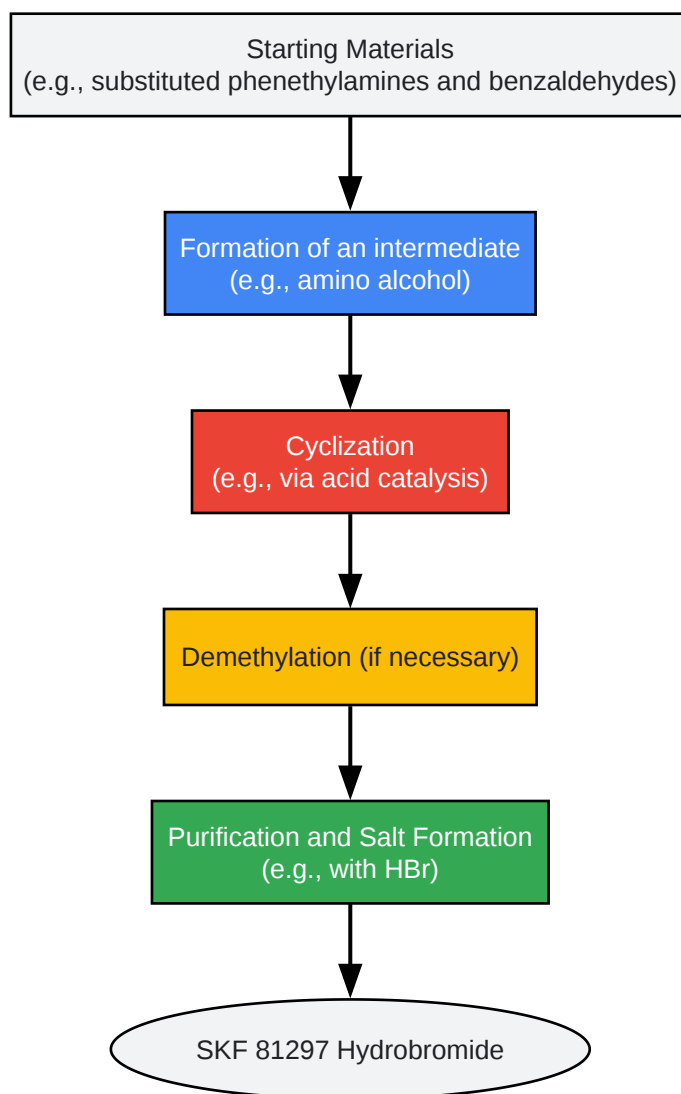
Caption: D1 Receptor Signaling Pathway activated by SKF 81297.

Experimental Protocols

Synthesis of SKF 81297 Hydrobromide

While a detailed, step-by-step synthesis protocol for SKF 81297 is not publicly available from its originators, the synthesis of related 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines generally involves the cyclization of specific amino alcohols, followed by demethylation of methoxy precursors to yield the final benzazepine structure.^[1]

A generalized workflow for the synthesis of such compounds is presented below.



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Caption: Generalized Synthesis Workflow for Benzazepines.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of SKF 81297 for the dopamine D1 receptor.

Materials:

- Cell membranes expressing the human or rat D1 receptor.
- [^3H]-SCH 23390 (radioligand).

- **SKF 81297 hydrobromide** (test compound).
- Non-specific binding control (e.g., unlabeled SCH 23390 at a high concentration).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of SKF 81297.
- In a 96-well plate, combine the cell membranes, [³H]-SCH 23390, and either buffer, SKF 81297, or the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of SKF 81297 from a competition binding curve and calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional agonist activity of SKF 81297 at the D1 receptor.

Materials:

- HEK293 cells stably expressing the human D1 receptor.
- **SKF 81297 hydrobromide.**
- Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
- cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
- Cell culture medium and reagents.
- 384-well microplates.

Procedure:

- Seed the D1-expressing HEK293 cells into 384-well plates and culture overnight.
- Prepare serial dilutions of SKF 81297.
- Remove the culture medium and add the SKF 81297 dilutions to the cells.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
- Plot the cAMP concentration against the log concentration of SKF 81297 to generate a dose-response curve and determine the EC50 value.

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To assess the effect of SKF 81297 on spontaneous locomotor activity in rodents.

Materials:

- Male Wistar rats or C57BL/6 mice.
- **SKF 81297 hydrobromide** dissolved in saline.

- Vehicle control (saline).
- Open-field activity chambers equipped with infrared beams.

Procedure:

- Habituate the animals to the activity chambers for at least 30 minutes on the day before the experiment.
- On the test day, administer SKF 81297 (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) or vehicle to the animals.
- Immediately place the animals back into the activity chambers.
- Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
- Analyze the data to determine the dose-dependent effects of SKF 81297 on locomotor activity.

Conclusion

SKF 81297 hydrobromide remains a cornerstone in dopamine receptor research. Its high affinity and selectivity for the D1-like receptors, coupled with its central activity, have enabled significant advancements in our understanding of the role of this receptor system in health and disease. This technical guide provides a comprehensive resource for researchers, summarizing its key properties and providing a framework for its application in various experimental paradigms. As research into the complexities of dopaminergic signaling continues, SKF 81297 will undoubtedly continue to be a vital tool for scientific discovery.

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